2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-YL)acetic acid
Description
Properties
IUPAC Name |
2-(3-methoxycarbonyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(17)9-4-8-2-3-14(7-11(15)16)6-10(8)13-5-9/h4-5H,2-3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOVLJWBZYEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CN(CC2)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672126 | |
| Record name | [3-(Methoxycarbonyl)-5,8-dihydro-1,7-naphthyridin-7(6H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-60-7 | |
| Record name | [3-(Methoxycarbonyl)-5,8-dihydro-1,7-naphthyridin-7(6H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-(Methoxycarbonyl)-5,6-dihydro-1,7-naphthyridin-7(8H)-yl)acetic acid, with CAS number 1092352-60-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₂H₁₄N₂O₄
- Molecular Weight : 250.25 g/mol
- Boiling Point : Approximately 432.8 ± 45.0 °C
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that derivatives of naphthyridine, including compounds similar to this compound, exhibit significant anticancer properties. For example, related compounds have been shown to sensitize cancer cells to cisplatin treatment, enhancing apoptosis in tumor cells such as HCT116 .
- Anti-inflammatory Effects
-
Neuroprotective Properties
- Some research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future study include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
- Clinical Trials : To evaluate therapeutic applications in humans for conditions such as cancer and inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is closely related to two ester derivatives of the 1,7-naphthyridine scaffold:
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253888-80-0)
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0)
The table below summarizes key structural and molecular differences:
| Property | 2-(3-(Methoxycarbonyl)-... acetic acid | Methyl Ester Derivative | Ethyl Ester Derivative |
|---|---|---|---|
| CAS No. | 1092352-60-7 | 1253888-80-0 | 1207253-96-0 |
| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₀H₁₂N₂O₂ | C₁₁H₁₄N₂O₂ |
| Molecular Weight (g/mol) | 250.25 | 200.22 | 214.24 |
| Core Saturation | 5,6-dihydro-1,7-naphthyridine | 5,6,7,8-tetrahydro-1,7-naphthyridine | Same as methyl derivative |
| Substituent at Position 3 | Methoxycarbonyl (COOCH₃) | Methoxycarbonyl (COOCH₃) | Ethoxycarbonyl (COOCH₂CH₃) |
| Substituent at Position 7 | Acetic acid (CH₂COOH) | None | None |
Structural and Functional Differences
- Core Saturation: The target compound features a 5,6-dihydro ring system, implying partial unsaturation, while the methyl and ethyl esters are fully saturated (5,6,7,8-tetrahydro).
- Substituents : The acetic acid group at position 7 introduces a carboxylic acid functionality absent in the ester derivatives. This group may enhance hydrogen-bonding capacity and polarity, influencing solubility and interaction with targets like enzymes or receptors.
- Ester vs. Acid : The methyl and ethyl esters lack the ionizable carboxylic acid group, rendering them more lipophilic. This could improve membrane permeability but reduce water solubility compared to the acetic acid derivative .
Hypothetical Pharmacological Implications
- Methyl/Ester Derivatives: The ester groups may serve as prodrug moieties, hydrolyzing in vivo to release active carboxylic acids.
- Acetic Acid Derivative : The free carboxylic acid could enable salt formation (e.g., sodium or potassium salts) for enhanced formulation stability or rapid dissolution in physiological environments.
Preparation Methods
Condensation of Amines with Sulfone or Ketone Intermediates
- The core naphthyridine structure is formed by condensation of an amine (formula XX) with sulfone derivatives (formula II or III) or ketone intermediates (formula XXII).
- These reactions are typically performed in solvents such as ethanol, tetrahydrofuran, or their mixtures.
- Microwave irradiation at elevated temperatures (100°C to 200°C) in sealed tubes significantly improves reaction efficiency and yields.
- Bases like N,N'-diisopropylethylamine or potassium tert-butoxide are used to facilitate condensation and cyclization.
Protecting Group Strategies and Deprotection
- Carbamate protecting groups (e.g., tert-butoxycarbonyl, methoxycarbonyl) are employed to protect amine functionalities during intermediate steps.
- Deprotection is achieved by treatment with acids such as trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane, chloroform, or 1,4-dioxane.
- Deprotection temperatures range from -20°C to 80°C, depending on the protecting group and solvent system.
Oxidation of Sulfide Intermediates to Sulfone
- Sulfide compounds (formula IV) are oxidized to sulfone derivatives (formula III) using oxidizing agents such as peroxides, peracids, or oxone.
- Solvents include dichloromethane, chloroform, tetrahydrofuran, or dimethylformamide.
- Reaction temperatures vary from 0°C to the boiling point of the solvent.
Formation of Intermediate Compounds
- Intermediates such as compounds of formula V are synthesized by sequential addition of carbon disulfide and alkylating agents (e.g., methyl iodide) to precursors (formula VI) in the presence of bases like potassium carbonate.
- Reaction temperatures are maintained between 0°C and 50°C in solvents such as dimethylformamide.
Use of Meldrum's Acid for Ester Formation
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is used to introduce ester functionalities.
- The reaction involves coupling with carbamate-protected amines using activating agents such as peptide coupling reagents (e.g., N,N'-dialkylcarbodiimide), uronium salts, or acid chlorides.
- Bases like N,N-dimethylaminopyridine catalyze the esterification.
Reaction Conditions Summary Table
| Step | Reactants/Intermediates | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|---|
| Condensation | Amine (XX) + Sulfone (II/III) or Ketone (XXII) | Base (N,N'-diisopropylethylamine or K tert-butoxide), microwave irradiation | Ethanol, THF, or mixtures | 100°C – 200°C | Microwave enhances yield and rate |
| Deprotection | Carbamate-protected compound (XII or II) | Acid (TFA, HCl) | Dichloromethane, chloroform, 1,4-dioxane | -20°C – 80°C | Removal of protecting groups |
| Oxidation | Sulfide (IV) | Oxidizing agents (peroxide, peracid, oxone) | DCM, chloroform, THF, DMF | 0°C – solvent boiling point | Converts sulfide to sulfone |
| Alkylation/Addition | Intermediate (VI) + CS2 + Alkyl halide (R20-Hal) | Base (K2CO3 or metal carbonate) | DMF | 0°C – 50°C | Formation of intermediate (V) |
| Esterification | Carbamate-protected amine (VIII) + Meldrum's acid | Activating agent (carbodiimide, uronium salt, acid chloride), base (DMAP) | Various | Ambient to mild heating | Formation of methoxycarbonyl ester group |
Research Findings and Practical Considerations
- Microwave-assisted synthesis significantly reduces reaction times and improves yields in condensation steps forming the dihydronaphthyridine core.
- The choice of protecting groups impacts the ease of deprotection and overall purity of the final compound.
- Oxidation steps require careful control of temperature and oxidant equivalents to avoid over-oxidation or decomposition.
- The use of Meldrum's acid and peptide coupling reagents allows for efficient introduction of the methoxycarbonyl group, which is crucial for the compound’s biological activity.
- Solvent choice influences reaction rates and product solubility; polar aprotic solvents like DMF and THF are commonly preferred for alkylation and condensation steps.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
